molecular formula C14H16N2O3 B8359773 4-(4-cyano-N-ethylbenzamido)butanoic acid

4-(4-cyano-N-ethylbenzamido)butanoic acid

Cat. No. B8359773
M. Wt: 260.29 g/mol
InChI Key: IHVPJTWUTCXIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyano-N-ethylbenzamido)butanoic acid is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-[(4-cyanobenzoyl)-ethylamino]butanoic acid

InChI

InChI=1S/C14H16N2O3/c1-2-16(9-3-4-13(17)18)14(19)12-7-5-11(10-15)6-8-12/h5-8H,2-4,9H2,1H3,(H,17,18)

InChI Key

IHVPJTWUTCXIKB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(=O)O)C(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound obtained in Step 1 (200 mg, 0.77 mmol) in DMF (4 mL) were added sodium hydride (50% oil, 111 mg, 2.31 mmol) and ethyl iodide (0.093 mL, 1.15 mmol) at room temperature, and the mixture was stirred at 60° C. for 14 hr. To the reaction solution was added 1N aqueous sodium hydroxide solution (3 mL, 3.00 mmol), and the mixture was stirred at 60° C. for additional 2 hr. The reaction solution was cooled, and neutralized with 1N hydrochloric acid. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure to give 4-(4-cyano-N-ethylbenzamido)butanoic acid (0.23 g, 0.76 mmol, 98.7%) as a crude product.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
0.093 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.